

Application Notes and Protocols for PF-04856264 in Patch-Clamp Electrophysiology Studies

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Compound of Interest		
Compound Name:	PF-04856264	
Cat. No.:	B609940	Get Quote

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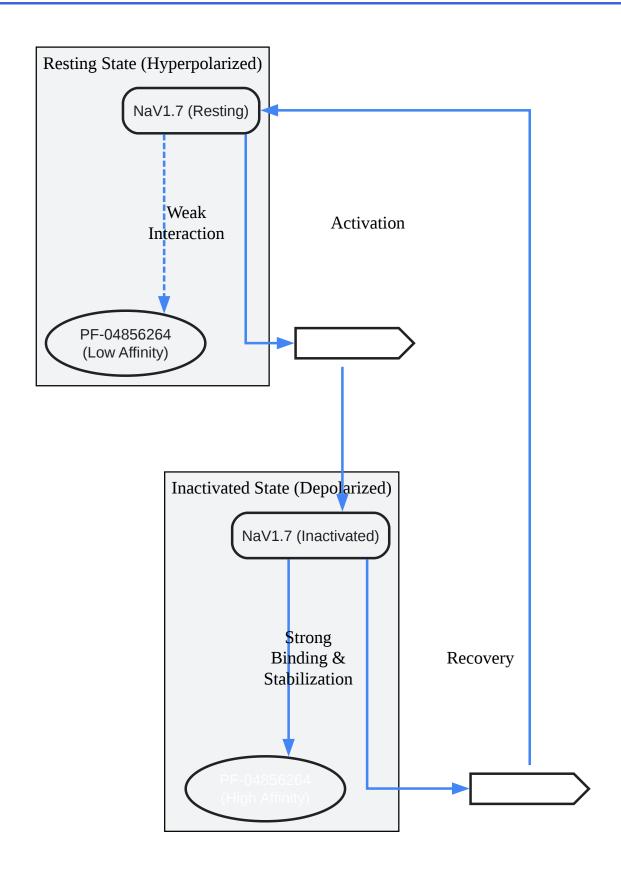
Introduction

PF-04856264 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel subtype NaV1.7.[1][2] Loss-of-function mutations in the SCN9A gene, which encodes for NaV1.7, result in congenital insensitivity to pain, highlighting this channel as a key target for the development of novel analgesics.[3][4] **PF-04856264** acts as a state-dependent gating modifier, preferentially binding to the inactivated state of the NaV1.7 channel.[5][6] This mechanism of action involves interaction with the voltage sensor in Domain IV of the channel protein.[6][7] These application notes provide detailed protocols for the characterization of **PF-04856264** and similar compounds using patch-clamp electrophysiology.

Mechanism of Action: State-Dependent Inhibition of NaV1.7

PF-04856264 exhibits a strong preference for the inactivated state of the NaV1.7 channel. This state-dependent inhibition is a crucial aspect of its pharmacological profile and can be quantified by comparing its potency (IC50) under voltage protocols that favor the resting (closed) state versus those that promote the inactivated state. A significant shift in IC50 values between these two conditions is characteristic of state-dependent blockers.





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State-dependent binding of PF-04856264 to NaV1.7.



Quantitative Data

The following tables summarize the inhibitory potency of **PF-04856264** on NaV1.7 channels from various species and its selectivity over other NaV subtypes.

Table 1: Potency of PF-04856264 on NaV1.7 from Different Species

Species	IC50 (nM)
Human	28[1]
Mouse	131[1]
Cynomolgus Monkey	19[1]
Dog	42[1]
Rat	Low Potency[1]

Table 2: State-Dependent Inhibition of human NaV1.7 by PF-04856264

Channel State	Voltage Protocol	IC50
Closed/Resting	Pulse from -100 mV	2.7 μΜ[5]
Open/Inactivated	8s pre-pulse to -55 mV	134 nM[5]

Table 3: Selectivity of **PF-04856264** against other human NaV Channel Subtypes (FLIPR Membrane Potential Assay)



Subtype	pIC50	Selectivity vs. hNaV1.7 (>fold)
hNaV1.7	6.53 ± 0.1	-
hNaV1.2	4.87 ± 0.3	>40
hNaV1.1	3.61 ± 0.1	>40
hNaV1.6	3.53 ± 0.1	>40
Other Subtypes	No inhibitory activity up to 300 μM	>1000 (for NaV1.4-1.6)

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recordings from HEK293 cells stably expressing hNaV1.7

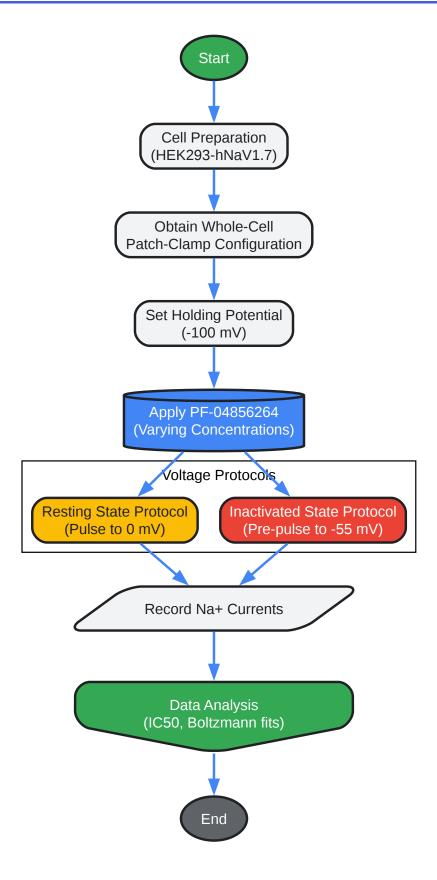
This protocol is designed to assess the potency and state-dependence of **PF-04856264**.

- 1. Cell Culture and Preparation:
- Culture HEK293 cells stably expressing human NaV1.7 in appropriate media.
- On the day of the experiment, dissociate cells using a gentle enzyme solution (e.g., Accutase).
- Resuspend cells in the extracellular solution at a suitable density (e.g., 5 x 10⁶ cells/mL).[8]
- 2. Solutions:
- Internal Solution (in mM): e.g., CsF 140, NaCl 10, EGTA 1, HEPES 10; pH 7.3 with CsOH.
- Extracellular Solution (in mM): e.g., NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10; pH 7.4 with NaOH.
- 3. Electrophysiological Recordings:
- Use an automated or manual patch-clamp system.



- Obtain whole-cell configuration with seal resistances >1 G Ω and series resistances <10 M Ω .
- Maintain a holding potential of -100 mV.[5]
- Acquire currents at 25 kHz and filter at 5 kHz.[5]
- 4. Voltage Protocols:
- To determine resting-state inhibition:
 - From a holding potential of -100 mV, apply a 20 ms depolarizing pulse to 0 mV.[5]
 - Apply different concentrations of **PF-04856264** and measure the peak inward current.
- To determine inactivated-state inhibition:
 - From a holding potential of -100 mV, apply an 8-second conditioning pre-pulse to -55 mV to induce inactivation.[5]
 - Immediately follow with a 50 ms test pulse to 0 mV.[5]
 - Measure the peak inward current in the presence of varying concentrations of the compound.
- Current-Voltage (I-V) Relationship:
 - Apply a series of 500 ms conditioning pulses from -120 mV to +70 mV in 5 mV increments, followed by a depolarization step to 0 mV to assess the voltage dependence of fast inactivation.[5]
- 5. Data Analysis:
- Plot concentration-response curves and fit with a Hill equation to determine IC50 values for both resting and inactivated states.
- Analyze changes in the voltage-dependence of activation and inactivation by fitting the data with a Boltzmann function.





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Experimental workflow for patch-clamp analysis.



Concluding Remarks

PF-04856264 serves as a valuable pharmacological tool for studying the role of NaV1.7 in neuronal excitability and pain signaling. The protocols outlined above provide a framework for characterizing its inhibitory effects and state-dependent mechanism of action. Researchers should note the species-specific differences in potency when designing and interpreting their experiments. These methods can be adapted to investigate other state-dependent NaV channel modulators.

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